

4-Chloro-2-iodobenzene-1-sulfonyl chloride: Technical Guide & Whitepaper

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Compound of Interest

Compound Name:	4-Chloro-2-iodobenzene-1-sulfonyl chloride
CAS No.:	1261730-58-8
Cat. No.:	B3004297

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Abstract

4-Chloro-2-iodobenzene-1-sulfonyl chloride (CAS 1261730-58-8) is a high-value, tri-functionalized aromatic scaffold used in advanced medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by three distinct reactive handles—a sulfonyl chloride, an ortho-iodide, and a para-chloride—this compound offers orthogonal reactivity that enables the rapid construction of complex sulfonamide libraries. This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity profile, and handling protocols for researchers in the pharmaceutical sciences.

Part 1: Identity & Physicochemical Properties[1] Chemical Identifiers

Identifier Type	Value
Chemical Name	4-Chloro-2-iodobenzene-1-sulfonyl chloride
CAS Number	1261730-58-8
MDL Number	MFCD18393342
Molecular Formula	C ₆ H ₃ Cl ₂ IO ₂ S
Molecular Weight	336.96 g/mol
SMILES	<chem>ClS(=O)(=O)c1c(I)cc(Cl)cc1</chem>
InChI Key	POXFTSTVWDWIR-UHFFFAOYSA-N (Analogous base structure)

Physical Properties[1][3]

- Appearance: Off-white to pale yellow crystalline solid.
- Melting Point: Typically 55–60 °C (varies by purity/polymorph).
- Solubility: Soluble in DCM, THF, EtOAc, and Toluene. Hydrolyzes in water.
- Stability: Moisture sensitive; degrades to sulfonic acid and HCl upon exposure to atmospheric humidity. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

Part 2: Synthesis & Manufacturing[3][4][5]

The most reliable synthetic route for **4-Chloro-2-iodobenzene-1-sulfonyl chloride** utilizes the Meerwein Sulfonylation strategy, starting from the commercially available aniline precursor. This method avoids the poor regioselectivity associated with direct chlorosulfonation of 1-chloro-3-iodobenzene.

Synthetic Pathway (The Sandmeyer-Meerwein Route)

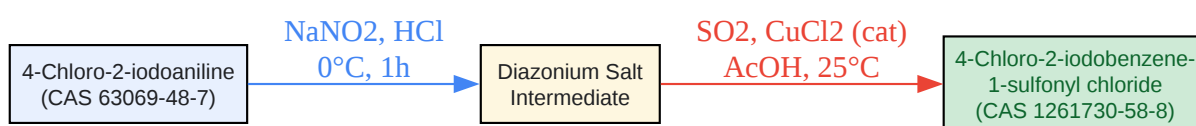
- Diazotization: 4-Chloro-2-iodoaniline is treated with sodium nitrite () in strong acid ()

or

) at 0 °C to generate the diazonium salt.

- Chlorosulfonylation: The diazonium species reacts with sulfur dioxide () in the presence of a copper(II) catalyst () to displace the diazo group with a sulfonyl chloride moiety.

Visualization: Synthesis Workflow



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Figure 1: Regioselective synthesis via Meerwein reaction of the aniline precursor.

Detailed Experimental Protocol (Standardized)

Note: This protocol is adapted from standard Meerwein sulfonylation procedures.

- Diazotization:
 - Charge a reaction vessel with 4-Chloro-2-iodoaniline (1.0 eq) and glacial acetic acid (5 vol).
 - Cool to 0–5 °C. Add concentrated HCl (3.0 eq) dropwise.
 - Add a solution of (1.1 eq) in water dropwise, maintaining internal temperature < 5 °C. Stir for 45 min.
- Sulfonylation:
 - In a separate vessel, saturate glacial acetic acid with gas (approx. 30% w/v).

- Add

(0.05 eq) to the

solution.
- Slowly transfer the cold diazonium mixture into the

solution. (Caution: Vigorous gas evolution of

).
- Allow to warm to room temperature and stir for 2–4 hours.
- Workup:
 - Pour reaction mixture into ice water.
 - Extract with Dichloromethane (DCM). Wash organic layer with water and brine.
 - Dry over

, filter, and concentrate in vacuo.
 - Purification: Recrystallize from Hexanes/DCM if necessary.

Part 3: Reactivity & Applications in Drug Development

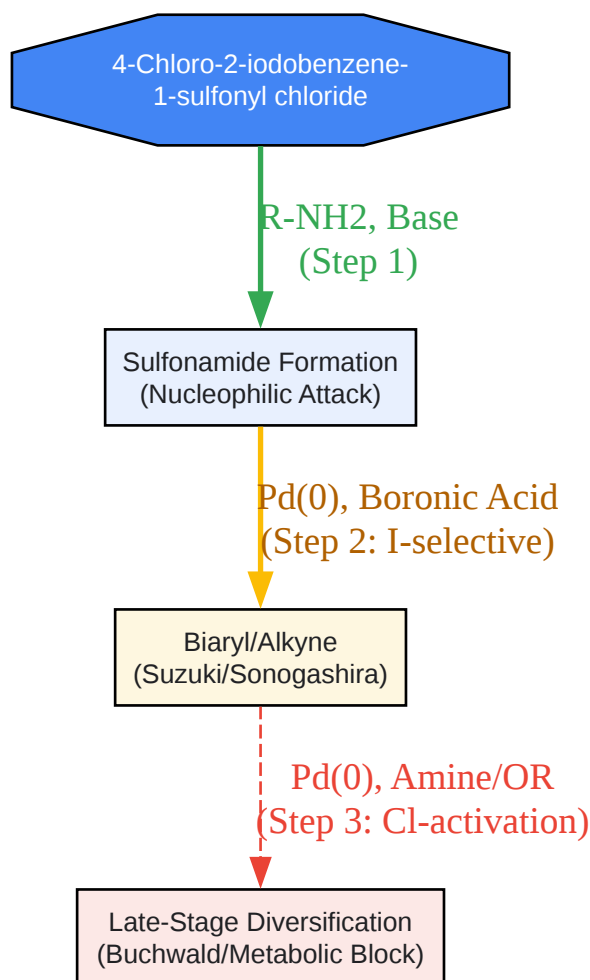
This scaffold is prized for its Orthogonal Reactivity. It allows medicinal chemists to sequentially modify the molecule at three distinct positions, enabling the creation of diverse libraries around a central benzenesulfonamide core.

The "Trifunctional" Strategy

- Site A (Sulfonyl Chloride): Most reactive. Reacts with amines to form Sulfonamides.
- Site B (Iodide): Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira). Can be engaged after sulfonamide formation.

- Site C (Chloride): Least reactive. Survives standard Pd-couplings, allowing for late-stage modification or serving as a metabolic blocker to prevent para-oxidation.

Visualization: Reactivity Map



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Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Case Use: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "linking node."

- Step 1: The sulfonyl chloride is reacted with a fragment library of amines.
- Step 2: The resulting sulfonamides are screened for binding.

- Step 3: Hits are "grown" via the ortho-iodo handle using Suzuki coupling to reach into adjacent binding pockets.

Part 4: Safety & Handling (MSDS Highlights)

Signal Word:DANGER

Hazard Class	H-Code	Statement
Skin Corrosion	H314	Causes severe skin burns and eye damage.
Eye Damage	H318	Causes serious eye damage.
Corrosive to Metals	H290	May be corrosive to metals.[1]

Handling Protocol:

- PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work strictly inside a fume hood.
- Moisture Control: The compound releases HCl gas upon contact with water. Keep bottles tightly sealed and stored in a desiccator or glovebox.
- Spill Response: Neutralize spills with sodium bicarbonate () or lime before disposal. Do not use water directly on large spills.

References

- BLD Pharm. (2024). Product Analysis: 4-Chloro-2-iodobenzenesulfonyl chloride (CAS 1261730-58-8). Retrieved from
- Thermo Fisher Scientific. (2024). 4-Chloro-2-iodoaniline: Precursor Specifications. Retrieved from
- PubChem. (2024).[2] Compound Summary: 4-Chloro-2-iodobenzenesulfonyl chloride. National Library of Medicine. Retrieved from

- Hofmann, A., et al. (2009). Efficient Synthesis of Sulfonyl Chlorides via the Meerwein Reaction. Journal of Organic Chemistry. (General methodology reference).
- Sigma-Aldrich. (2024). Safety Data Sheet: Sulfonyl Chlorides. Retrieved from

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Sources

- [1. spectrumchemical.com](https://www.spectrumchemical.com) [[spectrumchemical.com](https://www.spectrumchemical.com)]
- [2. 4-Chlorobenzenesulfonyl chloride 97 98-60-2](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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